Acid, Clodronic

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

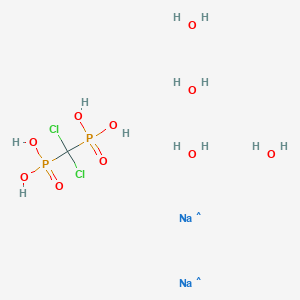

Clodronate Disodium is the disodium salt of a nitrogen-free bisphosphonate analog of naturally occurring pyrophosphate. Clodronate binds to calcium and inhibits osteoclastic bone resorption and hydroxyapatite crystal formation and dissolution, resulting in a reduction of bone turnover. This agent may control malignancy-associated hypercalcemia, inhibit osteolytic bone metastasis and decrease pain.

A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.

科学的研究の応用

Clinical Applications

1. Osteoporosis Treatment

Clodronic acid is widely recognized for its efficacy in treating osteoporosis in postmenopausal women and men. It has been shown to reduce the incidence of vertebral fractures significantly. A study indicated that oral clodronate could prevent fractures without significant adverse effects in elderly women living in the community .

2. Management of Bone Metastases

Clodronic acid is indicated for managing osteolysis from bone metastases associated with malignant tumors. A randomized controlled trial demonstrated that clodronate reduced the occurrence of bone metastases in patients with operable breast cancer during the medication period, leading to a significant reduction in mortality .

3. Hypercalcemia of Malignancy

Clodronic acid is utilized to manage hypercalcemia resulting from malignancies. Its mechanism involves inhibiting osteoclastic bone resorption, which is crucial for controlling calcium levels in patients with cancer .

Experimental Applications

1. Macrophage Depletion

In experimental medicine, clodronic acid is employed to selectively deplete macrophages. This application has been pivotal in studying inflammatory diseases and arthritic conditions. For instance, studies have shown that intra-articular administration of clodronate can prevent experimental arthritis by depleting phagocytic lining cells, leading to reduced inflammation and cartilage damage .

2. Anti-inflammatory Effects

Research indicates that clodronic acid exhibits anti-inflammatory properties by modulating cytokine levels and pathways such as hydrogen sulfide synthesis. In vitro studies demonstrated that clodronate could significantly reduce the expression of inducible nitric oxide synthase (iNOS) in fibroblast-like synoviocytes stimulated with TNF-α, thereby mitigating inflammation .

Data Tables

Case Studies

Case Study 1: Osteoporosis Management

A randomized trial involving 1,069 patients with operable breast cancer assessed the impact of oral clodronate on skeletal morbidity. Results indicated a significant reduction in the occurrence of bone metastases during treatment, highlighting its role as an adjunct therapy in breast cancer management .

Case Study 2: Experimental Arthritis

In an animal model, researchers administered clodronate encapsulated in liposomes to mice with induced arthritis. The study revealed a marked decrease in inflammation and chemokine production (IL-1) following treatment, demonstrating the potential for clodronate as a therapeutic agent against inflammatory joint diseases .

特性

分子式 |

CH12Cl2Na2O10P2 |

|---|---|

分子量 |

362.93 g/mol |

InChI |

InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2 |

InChIキー |

MBJMCOJMDMARNB-UHFFFAOYSA-N |

SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na] |

正規SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na] |

同義語 |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。